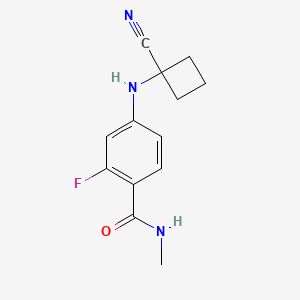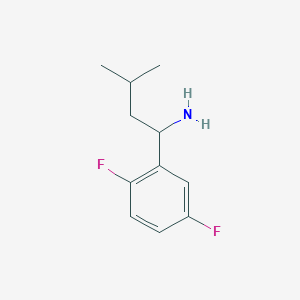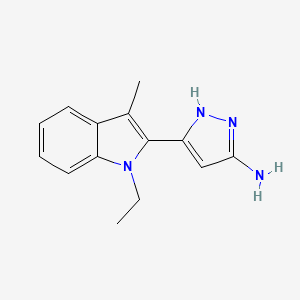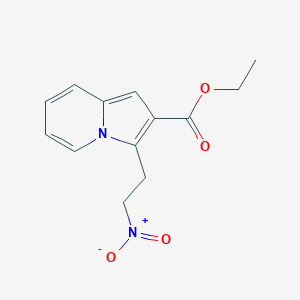
4-((1-氰基环丁基)氨基)-2-氟-N-甲基苯甲酰胺
概述
描述
“4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide” is a chemical compound with the molecular formula C13H14FN3O and a molecular weight of 247.27 . It is a product offered by Aromsyn Co., Ltd .
Molecular Structure Analysis
The molecular structure of “4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide” consists of a benzamide core with a cyanocyclobutyl group and a methyl group attached to the nitrogen atom . The benzamide core also has a fluorine atom at the 2-position .
科学研究应用
药物化学
在药物化学中,该化合物由于其结构复杂性和潜在的生物活性而显示出前景。它可以作为合成各种药理活性分子的前体。 它的氰基和酰胺官能团是进一步化学修饰的通用手柄,这可能导致开发具有改善的功效和安全性特征的新药 .
生物技术
在生物技术中,“4-((1-氰基环丁基)氨基)-2-氟-N-甲基苯甲酰胺”可用于酶抑制研究。 该化合物的结构表明它可以与某些酶活性位点内的关键氨基酸相互作用,可能导致开发新的抑制剂,可用于研究或治疗代谢紊乱 .
材料科学
该化合物的独特化学结构可以在材料科学中探索,以创建新型聚合物或涂层。 它形成稳定酰胺键的能力可能使其充当交联剂,有助于开发具有增强耐用性或特定功能特性的材料.
环境科学
在环境科学中,可以研究该化合物的降解产物及其对环境的影响。 了解其稳定性和分解可以帮助设计对环境友好的化学物质,这些化学物质在生态系统中的持久性降低 .
分析化学
“4-((1-氰基环丁基)氨基)-2-氟-N-甲基苯甲酰胺”可以用作分析化学中的标准品或试剂。 其独特的光谱特性可能使其适合用于校准仪器或开发用于检测复杂分子的新型分析方法 .
药理学
在药理学上,可以探索该化合物的治疗潜力。其分子框架表明它可以与各种生物靶标相互作用,这可能被利用来治疗疾病。 研究可以集中在其药代动力学、生物利用度以及作为药物发现中先导化合物的潜力 .
安全和危害
属性
IUPAC Name |
4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-16-12(18)10-4-3-9(7-11(10)14)17-13(8-15)5-2-6-13/h3-4,7,17H,2,5-6H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGLIMPDRXLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657627 | |
| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915087-26-2 | |
| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915087-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)


![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)



![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)
